N-Propylbenzamide belongs to the class of organic compounds known as benzamides. These are organic compounds containing a carboxamido substituent attached to a benzene ring. N-Propylbenzamide is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Propylbenzamide has been primarily detected in saliva. N-Propylbenzamide can be biosynthesized from benzamide.
N-Propylbenzamide
CAS No.: 10546-70-0
Cat. No.: VC20972938
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 10546-70-0 |
---|---|
Molecular Formula | C10H13NO |
Molecular Weight | 163.22 g/mol |
IUPAC Name | N-propylbenzamide |
Standard InChI | InChI=1S/C10H13NO/c1-2-8-11-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) |
Standard InChI Key | DYZWXBMTHNHXML-UHFFFAOYSA-N |
SMILES | CCCNC(=O)C1=CC=CC=C1 |
Canonical SMILES | CCCNC(=O)C1=CC=CC=C1 |
Chemical Structure and Properties
N-Propylbenzamide is characterized by a propyl group attached to the nitrogen atom of the amide functional group, with a benzene ring connected to the carbonyl portion of the amide. It has the molecular formula C10H13NO and a molecular weight of 163.22 g/mol. The compound represents an important member of the benzamide family, which are formally derived from benzoic acid.
The physical and chemical properties of N-Propylbenzamide include:
Property | Value |
---|---|
Chemical Formula | C10H13NO |
Molecular Weight | 163.22 g/mol |
CAS Number | 10546-70-0 |
Melting Point | Approximately 45°C |
Boiling Point | Not specified in available data |
IUPAC Name | N-propylbenzamide |
Standard InChI | InChI=1S/C10H13NO/c1-2-8-11-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) |
Standard InChIKey | DYZWXBMTHNHXML-UHFFFAOYSA-N |
SMILES | CCCNC(=O)C1=CC=CC=C1 |
Solubility | Practically insoluble in water |
PubChem Compound ID | 25354 |
N-Propylbenzamide is considered a relatively neutral molecule and has been detected in biological samples such as saliva. Structurally, it consists of a benzene ring attached to a carbonyl group and an amide group, with a propyl chain linked to the nitrogen atom. |
Synthesis Methods
Several synthetic approaches for preparing N-Propylbenzamide have been documented in scientific literature. These methods generally involve reactions between propylamine and benzoic acid derivatives. The synthesis typically requires creating an amide bond between the amine and carboxylic acid groups.
Common Synthetic Routes
The following table summarizes key synthetic approaches:
Analytical Confirmation
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed for structural confirmation of the synthesized compound. In NMR spectroscopy, characteristic signals corresponding to aromatic protons and aliphatic protons can be observed, while IR spectroscopy would show a strong carbonyl stretch around 1650 cm⁻¹ indicative of the amide functional group.
Chemical Reactivity
N-Propylbenzamide can participate in various chemical reactions due to its functional groups. The reactivity is primarily centered on the amide bond and the propyl chain.
Types of Reactions
Key reactions include:
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Hydrolysis reactions that can break the amide bond under acidic or basic conditions
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Reduction reactions that can convert the amide to an amine using strong reducing agents
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Substitution reactions, particularly at the propyl group
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Functionalization of the aromatic ring through electrophilic aromatic substitution
Studies have indicated that the kinetics of reactions involving N-Propylbenzamide can vary based on solvent choice, demonstrating different orders of reaction depending on the medium used.
Applications in Scientific Research
N-Propylbenzamide serves as a versatile building block in organic synthesis and has garnered interest for its potential applications in various research fields.
Medicinal Chemistry Applications
In medicinal chemistry, N-Propylbenzamide and its derivatives are studied for potential biological activities:
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As structural components in drug design
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In structure-activity relationship studies
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For computational docking studies to predict binding affinities and interactions with target proteins
Analytical Chemistry Applications
N-Propylbenzamide finds applications in analytical chemistry as a component of phenyl-type stationary phases for supercritical fluid chromatography (SFC). This application leverages its structural features and chemical properties for separation science.
Biological Activity
While comprehensive toxicological data for N-Propylbenzamide is limited in the available sources, research suggests it may have biological effects worthy of investigation.
Comparative Analysis with Related Compounds
N-Propylbenzamide belongs to a family of benzamide derivatives that share structural similarities but differ in their substituents. This structural variation can significantly affect their properties and applications.
Current Research and Future Directions
Current research on N-Propylbenzamide focuses on exploring its potential applications across various disciplines. The compound has been identified in consumer products like "slimy" toys, though its health effects in this context remain uncharacterized due to insufficient toxicological data.
Future research directions may include:
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Comprehensive toxicological evaluation and safety assessment
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Investigation of structure-activity relationships with systematic modifications
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Development of more efficient and environmentally friendly synthesis methods
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Exploration of new applications in drug discovery and materials science
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